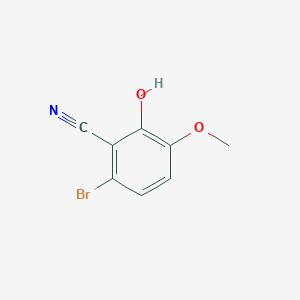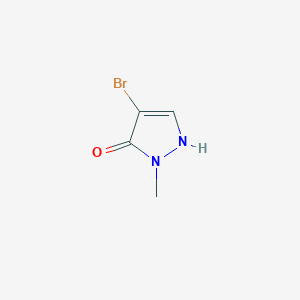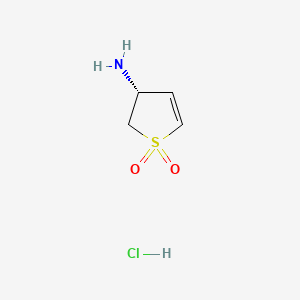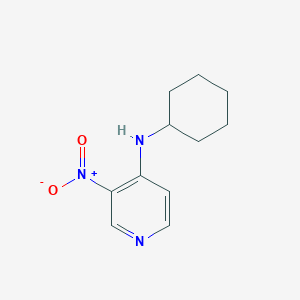
N-cyclohexyl-3-nitropyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3-nitropyridin-4-amine is a chemical compound with the molecular formula C11H15N3O2 and a molar mass of 221.26 g/mol It is characterized by the presence of a cyclohexyl group attached to a nitropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitropyridine with cyclohexylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of N-cyclohexyl-3-nitropyridin-4-amine may involve continuous flow synthesis techniques to ensure high yield and purity. This method minimizes the accumulation of potentially hazardous intermediates and allows for better control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-3-nitropyridin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-cyclohexyl-3-aminopyridin-4-amine.
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-nitropyridin-4-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-cyclohexyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its antimicrobial and anti-tubercular activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-cyclohexyl-3-nitropyridin-4-amine is unique due to its specific structural features, such as the cyclohexyl group and the nitro group on the pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
103565-87-3 |
|---|---|
Molekularformel |
C11H15N3O2 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
N-cyclohexyl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-8-12-7-6-10(11)13-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13) |
InChI-Schlüssel |
CORWJUKXATVWNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Löslichkeit |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


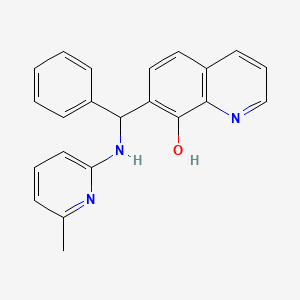
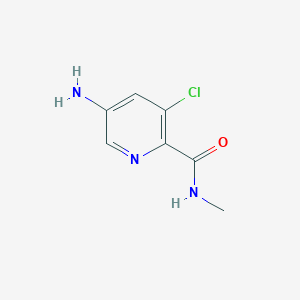

![[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13912700.png)
![Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13912701.png)


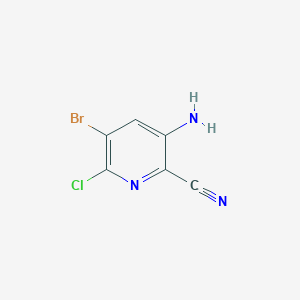
![1-[5-Chloro-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13912727.png)
![2-[5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13912735.png)

